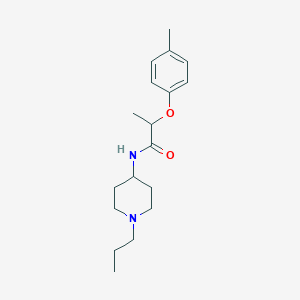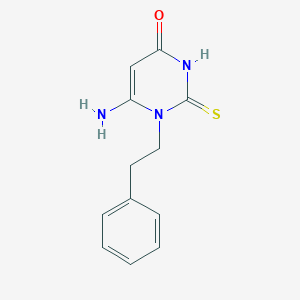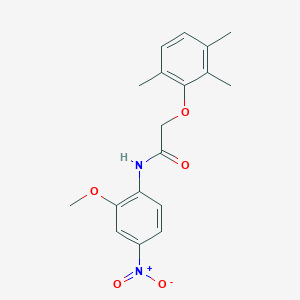
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in the field of scientific research, particularly in the study of the nervous system.
作用机制
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can have various effects on the nervous system. This compound has been shown to increase locomotor activity and induce stereotypic behaviors in animals, which are thought to be related to its effects on the dopamine system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the nervous system. It has been shown to increase dopamine release and turnover in the brain, which can lead to increased locomotor activity and other behavioral effects. This compound has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, although the exact mechanisms of these effects are not well understood.
实验室实验的优点和局限性
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is that it is a well-established tool for studying the dopamine system and its effects on behavior. It has been extensively studied and its effects are well understood, which makes it a valuable tool for investigating the mechanisms of action of drugs that target the dopamine system. However, there are also some limitations to using this compound in lab experiments. For example, its effects on other neurotransmitter systems can complicate interpretation of results, and its potential for inducing stereotypic behaviors can make it difficult to distinguish between specific effects on behavior and more general effects on motor activity.
未来方向
There are many potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide and its effects on the nervous system. One area of interest is the development of new drugs that target the dopamine system, particularly for the treatment of Parkinson's disease. Another area of interest is the investigation of the role of dopamine receptors in various aspects of behavior, such as learning and memory. Finally, there is potential for the development of new methods for synthesizing this compound and other piperidine derivatives, which could lead to the development of new tools for studying the nervous system.
合成方法
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenyl propionate, which is then reacted with piperidine to yield the final product, this compound. The process involves several steps and requires careful control of reaction conditions to ensure high yields and purity of the product.
科学研究应用
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in the field of scientific research, particularly in the study of the nervous system. It has been used as a tool to investigate the role of dopamine receptors in the brain and to study the effects of drugs that target these receptors. This compound has also been used to study the mechanisms of action of drugs that are used to treat Parkinson's disease, such as levodopa.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-11-20-12-9-16(10-13-20)19-18(21)15(3)22-17-7-5-14(2)6-8-17/h5-8,15-16H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYBVOMGIVNHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)

![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)